小骨

描述

Pedicin is a trade name for a medication that contains Erythromycin . It is a bacteriostatic macrolide antibiotic, but may be bactericidal in high concentrations . It is available as an oral suspension with a weight of 125mg/5ml .

Molecular Structure Analysis

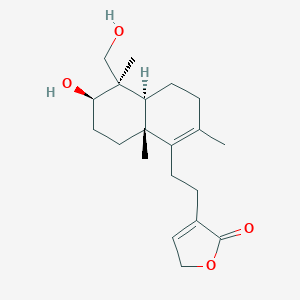

The molecular formula of Pedicin is C37H67NO13 . Its average weight is 733.9268 and its monoisotopic mass is 733.461241235 . A study on the structure and thermal stability of mutant Pediocin PA-1 peptides engineered with cysteine substitutions has been conducted .

科学研究应用

Food Preservation

Pedicin, a class IIa bacteriocin, is known for its antilisterial activity and is considered an important class of biopreservatives . Its ability to remain active at a wide pH range and retain activity after heat treatment makes it a valuable asset in the food industry. It can be used to extend the shelf life of perishable items and prevent the growth of harmful bacteria without altering the taste of food products.

Medical Therapeutics

Research has indicated that pediocin exhibits antimicrobial activity against several Gram-positive bacteria, including pathogens like Listeria monocytogenes and Staphylococcus aureus . This property can be harnessed to develop new therapeutic agents, particularly in treating infections caused by these bacteria.

Biotechnology

The genetic engineering of pediocin-producing strains could lead to enhanced variants with broader antimicrobial spectra or increased potency. Such advancements could open up new applications in various biotechnological fields .

作用机制

Target of Action

Pedicin, a class IIa bacteriocin, primarily targets the cytoplasmic membrane of Gram-positive cells . The primary targets are the mannose phosphotransferase system (man-PTS), which acts as the receptor for class IIa bacteriocins . The bacteriocins are often cationic, amphiphilic, membrane-permeabilizing peptides .

Mode of Action

Pedicin interacts with its targets by dissipating the transmembrane electrical potential through pore formation . The bacteriocin binds non-specifically to the negatively charged membrane of target bacteria, facilitating a specific binding to the receptor protein . This alters the functionality of the receptor protein and forms an independent pore in which the bacteriocin is inserted into the membrane .

Biochemical Pathways

The biochemical pathways affected by pediocin involve the disruption of the normal function of the cytoplasmic membrane of Gram-positive cells . The formation of pores in the membrane leads to the dissipation of the transmembrane electrical potential . This disruption can lead to cell lysis and death .

Pharmacokinetics

They are often stable across a wide pH range and retain their activity even after heat treatment . These properties suggest that pediocin could have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of pediocin’s action primarily involve the disruption of the normal function of the cytoplasmic membrane of Gram-positive cells . This disruption can lead to cell lysis and death . The bactericidal action of pediocin makes it an effective antimicrobial agent against Gram-positive food spoilage and pathogenic bacteria .

Action Environment

The action of pediocin can be influenced by various environmental factors such as temperature and pH . Pediocin retains its activity across a wide pH range and is thermostable, even at sterilization temperatures . It also remains active at cold temperatures, even as low as -80°C . These properties suggest that pediocin can maintain its efficacy and stability under a variety of environmental conditions.

属性

IUPAC Name |

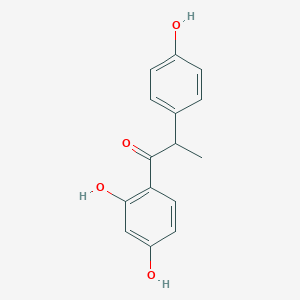

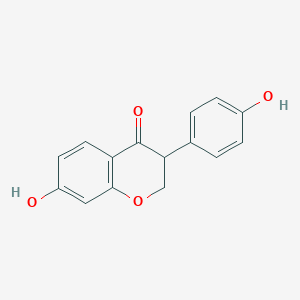

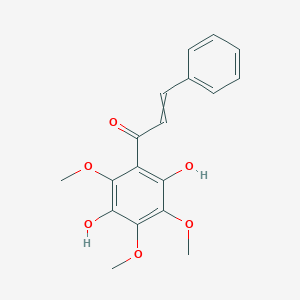

(E)-1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-22-16-13(12(19)10-9-11-7-5-4-6-8-11)14(20)17(23-2)18(24-3)15(16)21/h4-10,20-21H,1-3H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRMAMORBLMPSR-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1C(=O)/C=C/C2=CC=CC=C2)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pedicin | |

CAS RN |

521-51-7 | |

| Record name | PEDICIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。